

Thermodynamic Properties of Aqueous Ammonium Sulfide: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ammonium sulfide

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This technical guide provides a summary of the available thermodynamic properties of aqueous **ammonium sulfide** ($(\text{NH}_4)_2\text{S}$). Due to the inherent instability of **ammonium sulfide** in aqueous solution, where it exists in equilibrium with ammonia (NH_3), hydrogen sulfide (H_2S), and their respective ions, a complete experimental dataset for the isolated $(\text{NH}_4)_2\text{S}(\text{aq})$ species is not readily available in the literature. Much of the relevant data is derived from studies of the more complex $\text{NH}_3\text{-H}_2\text{S-H}_2\text{O}$ system.

Core Thermodynamic Properties

The standard thermodynamic properties for the ionized aqueous solution of **ammonium sulfide** at 25 °C (298.15 K) and 1 bar are summarized in the table below. It is important to note that a specific value for the standard molar heat capacity of aqueous **ammonium sulfide** could not be located in the surveyed literature.

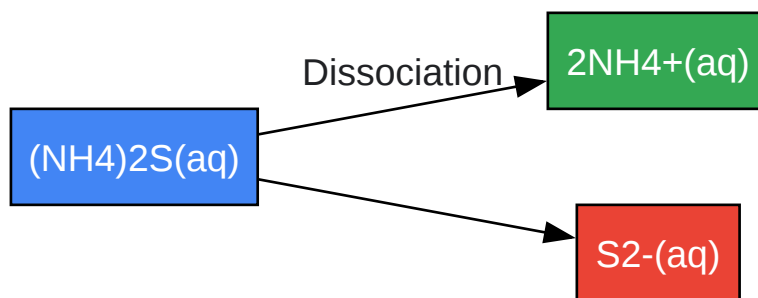
Table 1: Standard Thermodynamic Properties of Aqueous **Ammonium Sulfide** at 298.15 K

Thermodynamic Property	Symbol	Value	Units
Standard Enthalpy of Formation	ΔH°_f	-231.8	kJ/mol
Standard Gibbs Free Energy of Formation	ΔG°_f	-72.6	kJ/mol
Standard Molar Entropy	S°	212.1	J/K·mol
Standard Molar Heat Capacity	C°_p	Not Available	J/K·mol

Source:[1]

Dissociation in Aqueous Solution

In an aqueous environment, **ammonium sulfide** undergoes dissociation. The following diagram illustrates this equilibrium.



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Dissociation of **ammonium sulfide** in water.

Experimental Protocols for Thermodynamic Property Determination

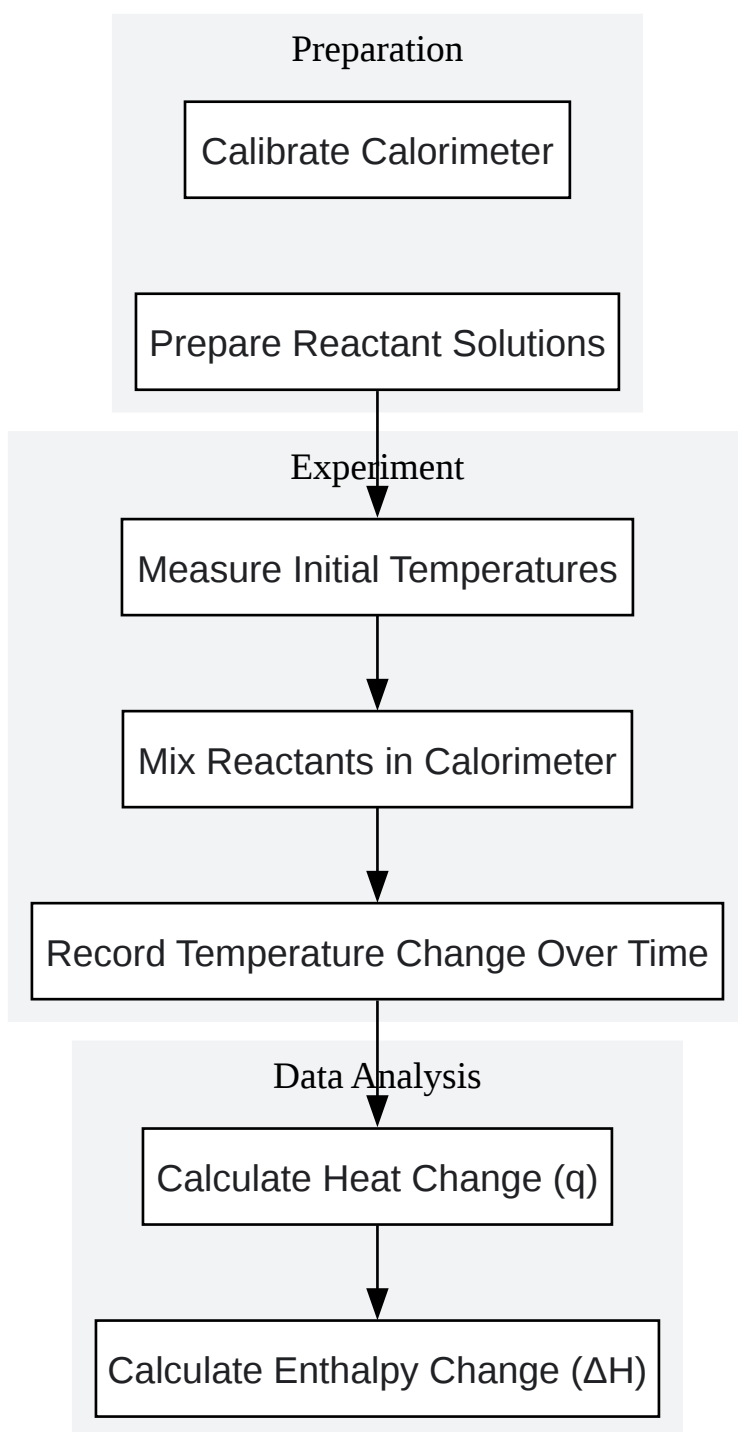
While specific, detailed experimental protocols for aqueous **ammonium sulfide** are not readily available, the following sections describe the general methodologies used to determine the

thermodynamic properties of aqueous solutions.

Enthalpy of Formation

The standard enthalpy of formation of an aqueous salt is typically determined using solution calorimetry. This involves measuring the heat change associated with dissolving the salt in a large amount of solvent (usually water) to form a dilute solution, and then applying Hess's Law.

A general workflow for a calorimetric experiment to determine the enthalpy of a reaction in an aqueous solution is outlined below.



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General experimental workflow for calorimetry.

Gibbs Free Energy of Formation

The standard Gibbs free energy of formation can be determined through various experimental methods. One common approach involves measuring the equilibrium constant (K) for the formation reaction. The relationship between the standard Gibbs free energy change and the equilibrium constant is given by the equation:

$$\Delta G^\circ = -RT \ln(K)$$

Where R is the ideal gas constant and T is the temperature in Kelvin. For aqueous ionic species, this can involve electrochemical measurements.

Alternatively, if the standard enthalpy of formation (ΔH°_f) and the standard entropy (S°) are known, the Gibbs free energy of formation can be calculated using the Gibbs-Helmholtz equation:

$$\Delta G^\circ_f = \Delta H^\circ_f - T\Delta S^\circ_f$$

Entropy

The standard molar entropy of an aqueous ion is often determined by measuring the heat capacity of a solution as a function of temperature and using the principles of the Third Law of Thermodynamics. This involves calorimetric measurements to determine the heat required to raise the temperature of the substance from close to absolute zero to the desired temperature. The change in entropy is then calculated from the heat capacity data.

Phase Equilibrium

A complete solid-liquid-vapor phase diagram for the binary $(\text{NH}_4)_2\text{S}$ - H_2O system is not readily available in the literature. This is due to the complex chemical equilibria that exist in aqueous solutions containing ammonia and hydrogen sulfide. The properties of an "**ammonium sulfide** solution" are highly dependent on the relative concentrations of NH_3 and H_2S , as well as the temperature and pressure.

Therefore, to understand the phase behavior of aqueous **ammonium sulfide**, it is more appropriate to consider the ternary NH_3 - H_2S - H_2O system. The vapor-liquid equilibrium of this system is of significant industrial importance, particularly in sour water stripping processes. The partial pressures of NH_3 and H_2S above the aqueous solution are dependent on the temperature and the concentrations of the dissolved species.

Conclusion

This technical guide has summarized the key available thermodynamic data for aqueous **ammonium sulfide**. It is evident that there are significant gaps in the experimental data, most notably the heat capacity. The inherent instability of the $(\text{NH}_4)_2\text{S}$ molecule in aqueous solution necessitates a more complex description of its behavior, often relying on the thermodynamics of the $\text{NH}_3\text{-H}_2\text{S-H}_2\text{O}$ system. Further experimental work is required to fully characterize the thermodynamic properties of this important chemical species in an aqueous environment.

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References

- 1. you-iggy.com [you-iggy.com]
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